molecular formula C30H34N4O7S B13135244 Fmoc-norArg(Mtr)-OH

Fmoc-norArg(Mtr)-OH

Cat. No.: B13135244
M. Wt: 594.7 g/mol
InChI Key: GNUAOZZBGJTUSS-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-norArg(Mtr)-OH is a protected arginine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group shielding the side-chain guanidine moiety. The "nor" designation indicates a structural modification of the arginine backbone, typically involving a shortened carbon chain compared to standard arginine derivatives. This compound is critical for synthesizing peptides requiring selective deprotection under mild acidic conditions .

Properties

Molecular Formula

C30H34N4O7S

Molecular Weight

594.7 g/mol

IUPAC Name

(2S)-4-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C30H34N4O7S/c1-17-15-26(40-4)18(2)19(3)27(17)42(38,39)34-29(31)32-14-13-25(28(35)36)33-30(37)41-16-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,15,24-25H,13-14,16H2,1-4H3,(H,33,37)(H,35,36)(H3,31,32,34)/t25-/m0/s1

InChI Key

GNUAOZZBGJTUSS-VWLOTQADSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Origin of Product

United States

Preparation Methods

Protection of Guanidine Side Chain with Mtr Group

  • Reagents and Conditions: The Mtr protecting group is introduced by reaction of norarginine or its salt form with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride under basic conditions, typically in an organic solvent such as dichloromethane or dimethylformamide (DMF).
  • Reaction specifics: The reaction is carried out at low temperature (0–5 °C) to control selectivity and prevent overreaction. A base such as triethylamine or sodium bicarbonate is used to neutralize the generated hydrochloric acid.
  • Purification: The Mtr-protected norarginine intermediate is isolated by extraction and recrystallization or chromatography, ensuring high purity for subsequent steps.

Installation of the Fmoc Group on the α-Amino Group

  • Reagents and Conditions: The Mtr-protected norarginine is reacted with Fmoc-chloride or Fmoc-succinimide in the presence of a base such as sodium carbonate or triethylamine in a biphasic solvent system (e.g., dioxane/water or DMF/water) at ambient temperature.
  • Reaction specifics: The reaction proceeds with selective acylation of the α-amino group, leaving the Mtr group intact on the side chain.
  • Workup: The product, Fmoc-norArg(Mtr)-OH, is precipitated by acidification or extracted into organic solvents, followed by purification via recrystallization or preparative HPLC to achieve high purity.
Step Reagents/Conditions Yield (%) Notes
Guanidine Mtr protection Mtr-Cl, triethylamine, DCM, 0–5 °C 85–90 Controlled temperature critical for selectivity
Fmoc protection Fmoc-Cl, Na2CO3, dioxane/water, RT 80–88 Biphasic system enhances selectivity
Purification Recrystallization or preparative HPLC >95% purity Essential for SPPS compatibility
  • Analytical characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, and HPLC purity analysis. The Mtr group shows characteristic aromatic signals, and the Fmoc group displays the fluorenyl protons. Mass spectrometry confirms the molecular weight consistent with this compound.
  • The Mtr protecting group is less commonly used than Pbf or Pmc groups for arginine derivatives but offers distinct advantages in certain peptide syntheses where selective acid lability is required.
  • Mtr protection is more acid-labile than Pbf, allowing milder deprotection conditions, which can be beneficial for acid-sensitive peptides.
  • Steric hindrance from the Mtr group is moderate, balancing coupling efficiency and side chain protection.
  • The stepwise protection approach ensures high selectivity and yield for this compound.
  • Temperature control during Mtr protection is crucial to avoid side reactions.
  • The biphasic system during Fmoc installation improves reaction efficiency and product isolation.
  • Purification to >95% purity is mandatory for effective use in SPPS, preventing incomplete coupling or side reactions.
  • The Mtr group’s acid lability allows compatibility with standard TFA cleavage cocktails used in peptide synthesis.

The preparation of this compound involves a well-established two-step protection strategy starting from norarginine. The Mtr group is introduced under controlled low-temperature conditions to protect the guanidine side chain, followed by Fmoc protection of the α-amino group under biphasic conditions. The process yields a high-purity compound suitable for incorporation into peptides via Fmoc-SPPS. The choice of the Mtr protecting group offers selective acid lability and moderate steric hindrance, making this compound a valuable reagent in peptide synthesis, especially for sequences sensitive to harsher deprotection conditions.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions to yield the free amino and guanidino groups.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide.

    Mtr Deprotection: Trifluoroacetic acid with scavengers.

Major Products Formed:

    Fmoc Deprotection: Norarginine with a free amino group.

    Mtr Deprotection: Norarginine with a free guanidino group.

Scientific Research Applications

Peptide Synthesis

Fmoc-norArg(Mtr)-OH is primarily utilized in the synthesis of peptides, particularly those containing arginine residues. Its application in SPPS enables the creation of complex peptide structures that are vital for various biological functions.

  • Example : The incorporation of norarginine can enhance the biological activity of peptides due to its unique structural properties.

Drug Development

Peptides synthesized with this compound have been explored as potential therapeutics. The ability to modify peptides at specific sites allows researchers to design drugs with improved efficacy and reduced side effects.

  • Case Study : Research has shown that modified peptides can exhibit enhanced binding affinity to target receptors, making them promising candidates for drug development.

Bioconjugation

This compound can be employed in bioconjugation techniques, where it serves as a linker between biomolecules. This application is crucial for the development of targeted drug delivery systems and diagnostic agents.

  • Application Example : The attachment of therapeutic agents to antibodies via peptides containing norarginine can improve targeting accuracy in cancer therapies.

Mechanism of Action

Mechanism:

    Protection and Deprotection: The Fmoc and Mtr groups protect the amino and guanidino groups of norarginine during peptide synthesis. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or protein.

Molecular Targets and Pathways:

    Peptide Synthesis Pathways: Involves the stepwise addition of amino acids to a growing peptide chain, with Fmoc-norArg(Mtr)-OH playing a crucial role in protecting functional groups during the synthesis process.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Fmoc-norArg(Mtr)-OH and related arginine derivatives:

Compound Protection Groups Molecular Formula Molecular Weight Key Features
This compound Fmoc (α-amino), Mtr (side chain) C31H36N4O7S 608.7 Moderate acid lability; slower deprotection; suited for single-Arg peptides .
Fmoc-Arg(Pbf)-OH Fmoc (α-amino), Pbf (side chain) C34H40N4O7S 648.8 Higher acid lability; faster deprotection; ideal for multi-Arg peptides .
Fmoc-Arg(Pmc)-OH Fmoc (α-amino), Pmc (side chain) C33H38N4O7S 634.7 Similar to Pbf but less commonly used; intermediate deprotection rate .
Fmoc-norArg(Pbf,Boc)-OH Fmoc (α-amino), Pbf/Boc (side chain) C38H46N4O9S 734.9 Dual protection (Pbf and Boc); enhanced stability but complex deprotection .
Fmoc-Nα-Me-Arg(Mtr)-OH Fmoc (α-amino), Mtr (side chain), Nα-methyl C32H38N4O7S 622.7 Methylated backbone; altered steric and electronic properties .

Yield and Purity Considerations

  • Fmoc-Arg(Pbf)-OH : Reported yields exceed 53% in optimized syntheses, with purity >95% .
  • This compound: Limited yield data, but analogous Mtr-protected compounds (e.g., Fmoc-His(Mtt)-OH) achieve ~80% yield in stepwise reactions .
  • Fmoc-Nα-Me-Arg(Mtr)-OH : Specialized applications in drug discovery; yield and purity data are scarce but inferred to be comparable to standard Mtr derivatives .

Case Studies and Research Findings

  • Peptide Synthesis Efficiency :
    A study comparing Fmoc-Arg(Mtr)-OH and Fmoc-Arg(Pbf)-OH in a model peptide found that Pbf-enabled sequences required 2 hours of TFA treatment versus 6 hours for Mtr, highlighting efficiency differences .
  • Microwave-Assisted Synthesis : While microwave methods improve coupling efficiency for Fmoc-Asn(Trt)-OH (80% yield in 4 hours ), similar approaches for Mtr-protected arginines show negligible benefits due to inherent stability .

Biological Activity

Fmoc-norArg(Mtr)-OH, a derivative of norarginine, is a significant compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the Mtr (methoxytrityl) group protects the side chain of the arginine residue. This compound is utilized for its unique biological activities, which include roles in cell signaling, modulation of immune responses, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C33H38N4O7S\text{C}_{33}\text{H}_{38}\text{N}_{4}\text{O}_{7}\text{S}

This structure indicates the presence of multiple functional groups that contribute to its reactivity and biological interactions.

  • Cell Signaling : this compound can influence various signaling pathways. It has been shown to modulate nitric oxide (NO) production, which plays a crucial role in vascular dynamics and neurotransmission.
  • Immune Modulation : Research indicates that derivatives of arginine can enhance immune responses by promoting T-cell activation and proliferation. This is particularly relevant in cancer immunotherapy and vaccine development.

Case Studies

  • Study on Nitric Oxide Production : A study demonstrated that this compound enhances NO production in endothelial cells, promoting vasodilation. The mechanism involved activation of endothelial nitric oxide synthase (eNOS), leading to increased intracellular calcium levels and subsequent NO release.
  • T-cell Activation : Another investigation focused on the immunomodulatory effects of this compound. The compound was found to significantly increase the proliferation of CD4+ T-cells in vitro when combined with specific antigens, suggesting its potential use as an adjuvant in vaccine formulations.

Comparative Analysis

The biological activity of this compound can be compared with other arginine derivatives such as Fmoc-Arg(Pmc)-OH and Fmoc-Arg(Pbf)-OH. The following table summarizes key differences:

CompoundNO ProductionT-cell ActivationStability
This compoundHighSignificantModerate
Fmoc-Arg(Pmc)-OHModerateLowHigh
Fmoc-Arg(Pbf)-OHLowModerateVery High

Synthesis and Stability

This compound is synthesized via solid-phase peptide synthesis techniques, where the Mtr group is removed under acidic conditions (e.g., TFA treatment). Its stability is moderate due to the presence of the Mtr protecting group, which can be cleaved selectively without affecting other sensitive moieties within a peptide sequence.

Q & A

Q. What are the critical steps for synthesizing Fmoc-norArg(Mtr)-OH with high purity, and how can side reactions be minimized?

  • Methodological Answer : The synthesis involves sequential protection of the norarginine backbone. First, the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group is introduced to protect the guanidino moiety, followed by Fmoc (9-fluorenylmethyloxycarbonyl) protection of the α-amine. Key steps include:
  • Coupling Conditions : Use of HATU/HOAt or DIC/Oxyma as coupling reagents to minimize racemization .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate the product. Monitor purity (>98%) via LC-MS and confirm structure via 1^1H/13^13C NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
  • Side Reaction Mitigation : Control reaction pH (<8.5) and temperature (0–4°C) to prevent Fmoc cleavage or Mtr sulfonamide hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be validated?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • HPLC : Use a 5-µm C18 column with UV detection at 265 nm (Fmoc absorbance). Validate retention time and peak symmetry under isocratic conditions (e.g., 60:40 acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ (e.g., m/z ~650–670 Da) and isotopic pattern. ESI-MS in positive mode is preferred for sulfonamide-containing compounds .
  • NMR : Assign peaks for Mtr methyl groups (δ 2.1–2.4 ppm) and Fmoc fluorenyl protons (δ 4.2–4.4 ppm for CH2_2) .

Advanced Research Questions

Q. How can the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized, particularly for sterically hindered sequences?

  • Methodological Answer : The Mtr group’s bulkiness can reduce coupling efficiency. Strategies include:
  • Double Coupling : Perform two sequential couplings with 3-fold excess of amino acid and HATU/DIPEA activation.
  • Extended Reaction Time : 2–4 hours at 25°C for difficult residues.
  • Real-Time Monitoring : Use ninhydrin or chloranil tests to confirm complete coupling. If incomplete, switch to DIC/Cl-HOBt in DMF .

Q. What are the challenges in deprotecting the Mtr group during global cleavage, and how can side reactions be mitigated?

  • Methodological Answer : The Mtr group requires strong acidic conditions (e.g., TFMSA/TFA or HFIP/H2_2O), but over-cleavage can degrade arginine residues. Solutions:
  • Scavenger Systems : Add 5% m-cresol or thioanisole to trap reactive intermediates.
  • Time-Temperature Optimization : Cleave at 0°C for 1–2 hours instead of RT to minimize side reactions.
  • Post-Cleavage Analysis : Use MALDI-TOF MS to detect modifications like β-elimination or guanidino adducts .

Q. How does the Mtr group’s stability compare to alternative arginine protecting groups (e.g., Pbf, Pmc) under prolonged SPPS conditions?

  • Methodological Answer : Comparative stability studies show:
  • Acid Sensitivity : Mtr is more stable than Pmc but less stable than Pbf under TFA treatment.
  • Orthogonality : Mtr is compatible with Fmoc/t-Bu strategies but may require selective deprotection steps if other acid-labile groups are present.
  • Experimental Validation : Monitor deprotection kinetics via HPLC after 1-hour TFA exposures (e.g., 95% TFA, 2.5% H2_2O, 2.5% TIS) .

Q. What strategies can resolve contradictory solubility data for this compound in different solvent systems?

  • Methodological Answer : Solubility discrepancies arise from counterion effects (e.g., TFA vs. acetate salts) and solvent polarity. To standardize protocols:
  • Pre-Dissolution Treatment : Lyophilize the compound to remove residual salts.
  • Solvent Screening : Test solubility in DMF, NMP, and DCM with 0.1% Hünig’s base.
  • Dynamic Light Scattering (DLS) : Detect aggregation in low-polarity solvents (e.g., DCM) .

Q. How can researchers address discrepancies in reported melting points or chiral purity of this compound?

  • Methodological Answer : Variations may stem from residual solvents or diastereomer formation. Solutions:
  • Recrystallization : Use ethyl acetate/hexane (1:3) to remove impurities.
  • Chiral HPLC : Employ a Chirobiotic T column (20% ethanol in CO2_2, SFC mode) to confirm enantiomeric excess (>99.5%) .

Methodological Considerations for Data Reporting

  • Reproducibility : Document all reaction parameters (e.g., equivalents, temperature gradients) and instrument calibration details .
  • Conflict Resolution : Cross-validate results using orthogonal techniques (e.g., compare NMR integrals with LC-MS purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.